molecular formula C16H15BrFNO4 B3675134 3,5-dimethyl 4-(3-bromo-4-fluorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

3,5-dimethyl 4-(3-bromo-4-fluorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B3675134
M. Wt: 384.20 g/mol
InChI Key: KODQPZMBIYYUCG-UHFFFAOYSA-N
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Description

3,5-Dimethyl 4-(3-bromo-4-fluorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a bromine and fluorine-substituted phenyl ring attached to a dihydropyridine core. Dihydropyridines are known for their significant pharmacological properties, particularly in the field of cardiovascular medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl 4-(3-bromo-4-fluorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize impurities. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl 4-(3-bromo-4-fluorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3,5-Dimethyl 4-(3-bromo-4-fluorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s interactions with biological systems are studied to understand its potential pharmacological effects.

    Medicine: Research focuses on its potential use as a cardiovascular drug, similar to other dihydropyridines.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-dimethyl 4-(3-bromo-4-fluorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In the context of cardiovascular medicine, dihydropyridines typically act as calcium channel blockers, inhibiting the influx of calcium ions into cardiac and smooth muscle cells. This leads to vasodilation and a reduction in blood pressure. The bromine and fluorine substitutions may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine with a longer duration of action compared to nifedipine.

    Felodipine: Known for its high vascular selectivity and use in treating hypertension.

Uniqueness

3,5-Dimethyl 4-(3-bromo-4-fluorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitutions on the phenyl ring, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can potentially enhance its efficacy and reduce side effects compared to other dihydropyridines.

Properties

IUPAC Name

dimethyl 4-(3-bromo-4-fluorophenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFNO4/c1-19-7-10(15(20)22-2)14(11(8-19)16(21)23-3)9-4-5-13(18)12(17)6-9/h4-8,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODQPZMBIYYUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C=C2)F)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-dimethyl 4-(3-bromo-4-fluorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate
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3,5-dimethyl 4-(3-bromo-4-fluorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate
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3,5-dimethyl 4-(3-bromo-4-fluorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 4
3,5-dimethyl 4-(3-bromo-4-fluorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 5
3,5-dimethyl 4-(3-bromo-4-fluorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
3,5-dimethyl 4-(3-bromo-4-fluorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

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